(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
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Overview
Description
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure that includes an azido group, a methylsulfonyl group, and a pentan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Attachment of the methylsulfonyl group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.
Addition of the pentan-3-yloxy group: This can be accomplished through an etherification reaction using pentan-3-ol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate depends on its specific application. For example, in bioconjugation, the azido group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(butan-2-yloxy)cyclohex-1-enecarboxylate: Similar structure but with a different alkoxy group.
(3R)-Ethyl 5-azido-4-((methylsulfonyl)oxy)-3-(hexan-4-yloxy)cyclohex-1-enecarboxylate: Similar structure but with a different alkoxy group.
Properties
Molecular Formula |
C15H25N3O6S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl (3R)-5-azido-4-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H25N3O6S/c1-5-11(6-2)23-13-9-10(15(19)22-7-3)8-12(17-18-16)14(13)24-25(4,20)21/h9,11-14H,5-8H2,1-4H3/t12?,13-,14?/m1/s1 |
InChI Key |
WHSMECFQCKEEAL-ROKHWSDSSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(CC(C1OS(=O)(=O)C)N=[N+]=[N-])C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1OS(=O)(=O)C)N=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
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